molecular formula C6H11N3 B130837 4-Ethyl-5-methyl-2H-pyrazol-3-ylamine CAS No. 151521-79-8

4-Ethyl-5-methyl-2H-pyrazol-3-ylamine

Cat. No. B130837
M. Wt: 125.17 g/mol
InChI Key: YOQGVTQBADVJTC-UHFFFAOYSA-N
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Description

The compound "4-Ethyl-5-methyl-2H-pyrazol-3-ylamine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl and methyl groups attached to the pyrazole ring in this compound suggest that it may have unique physical and chemical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. For instance, a general approach to synthesize polysubstituted pyrazoles, as mentioned in one study, involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines . Another study describes the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic compounds, including pyrazole derivatives, by treatment with different nucleophilic reagents such as hydrazine hydrate . These methods highlight the versatility of pyrazole synthesis, which can be tailored to produce specific substitutions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and crystallography. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed by single-crystal X-ray diffraction studies . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are crucial for the compound's stability and reactivity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of various bioactive compounds. The reactivity of the pyrazole ring allows for further transformations, such as the conversion of 2-(pyrazolyl)ethanols to 2-(pyrazolyl)ethylamine, which can exhibit potent biological activities . Additionally, the reaction of pyrazole derivatives with different reagents can lead to the formation of diverse structures with potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like ethyl and methyl groups can affect the compound's boiling point, solubility, and stability. The crystal structure analysis provides insights into the compound's solid-state properties, such as lattice parameters and intermolecular interactions . Theoretical calculations, such as density functional theory (DFT), can predict the electronic structure and properties of the molecule, which are often in good agreement with experimental data . These properties are essential for understanding the compound's behavior in different environments and its potential applications.

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles have been shown to be cytotoxic to several human cell lines . Some drugs currently on the market have the pyrazole ring as the key structural motif .
    • Several drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are often used . The specific applications and methods of use in this field were not detailed in the sources I found.
  • Organometallic Chemistry

    • Pyrazoles have applications in organometallic chemistry . The specific applications and methods of use in this field were not detailed in the sources I found.
  • Antioxidant and Anticancer Activities

    • Pyrazoles have been shown to have antioxidant and anticancer activities . For example, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized and evaluated for their radical scavenging activity by DPPH assay and tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties . Several derivatives proved to be cytotoxic in the RKO cell line .
  • Anti-tubercular Activity

    • Some pyrazole derivatives have been designed and docked against PDB: 4BFT for anti-tubercular activity .
  • Green Synthesis

    • Pyrazoles are often synthesized using green synthesis methods . These methods are environmentally friendly and often involve the use of renewable resources .
  • Microwave-Assisted Synthesis

    • Pyrazoles can also be synthesized using microwave-assisted methods . This method is often faster and more efficient than traditional synthesis methods .
  • Monoamine Oxidase (MAO) Inhibitors

    • Some pyrazole derivatives have been synthesized and used as inhibitors for the enzyme Monoamine Oxidase (MAO) . These inhibitors are often used in the treatment of various neurological disorders .
  • Cyclocondensation of Acetylenic Ketones

    • Pyrazoles can be synthesized through the cyclocondensation of acetylenic ketones . This method involves the reaction of acetylenic ketones with hydrazines .
  • Synthesis of 4,4ʹ-(Arylmethylene)bis(1 H -pyrazol-5-ols)

    • 4,4ʹ-(Arylmethylene)bis(1 H -pyrazol-5-ols) derivatives were synthesized and evaluated for their radical scavenging activity by DPPH assay and tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties . Several derivatives proved to be cytotoxic in the RKO cell line .
  • Anti-tubercular Activity

    • Some pyrazole derivatives have been designed and docked against PDB: 4BFT for anti-tubercular activity .

properties

IUPAC Name

4-ethyl-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-4(2)8-9-6(5)7/h3H2,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGVTQBADVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-methyl-1H-pyrazol-5-amine

CAS RN

151521-79-8
Record name 4-ethyl-3-methyl-1H-pyrazol-5-amine
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